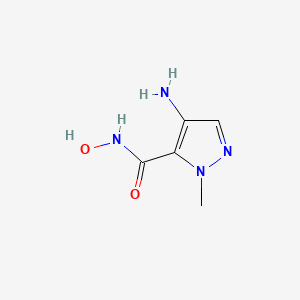![molecular formula C9H13ClF3N3O2 B2431058 Methyl 4-amino-2-[5-(trifluoromethyl)-1H-pyrazol-4-yl]butanoate;hydrochloride CAS No. 2248359-60-4](/img/structure/B2431058.png)
Methyl 4-amino-2-[5-(trifluoromethyl)-1H-pyrazol-4-yl]butanoate;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-amino-2-[5-(trifluoromethyl)-1H-pyrazol-4-yl]butanoate;hydrochloride, also known as TFPB, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. TFPB is a pyrazole-based compound that has been synthesized through various methods and has been extensively studied for its biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of Methyl 4-amino-2-[5-(trifluoromethyl)-1H-pyrazol-4-yl]butanoate;hydrochloride involves the inhibition of cyclooxygenase-2 (COX-2) enzyme, which is responsible for the production of prostaglandins. Prostaglandins are involved in various physiological processes such as inflammation, pain, and fever. By inhibiting COX-2, Methyl 4-amino-2-[5-(trifluoromethyl)-1H-pyrazol-4-yl]butanoate;hydrochloride reduces the production of prostaglandins, thereby reducing inflammation, pain, and fever.
Biochemical and Physiological Effects:
Methyl 4-amino-2-[5-(trifluoromethyl)-1H-pyrazol-4-yl]butanoate;hydrochloride has been shown to exhibit anti-inflammatory, analgesic, and antinociceptive effects in various animal models. It has also been shown to reduce the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). Methyl 4-amino-2-[5-(trifluoromethyl)-1H-pyrazol-4-yl]butanoate;hydrochloride has also been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using Methyl 4-amino-2-[5-(trifluoromethyl)-1H-pyrazol-4-yl]butanoate;hydrochloride in lab experiments is its high potency and selectivity for COX-2 inhibition. Methyl 4-amino-2-[5-(trifluoromethyl)-1H-pyrazol-4-yl]butanoate;hydrochloride has also been shown to have a good safety profile in animal studies. However, one of the limitations of using Methyl 4-amino-2-[5-(trifluoromethyl)-1H-pyrazol-4-yl]butanoate;hydrochloride in lab experiments is its poor solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the research on Methyl 4-amino-2-[5-(trifluoromethyl)-1H-pyrazol-4-yl]butanoate;hydrochloride. One of the potential areas of research is its use in the treatment of cancer. Methyl 4-amino-2-[5-(trifluoromethyl)-1H-pyrazol-4-yl]butanoate;hydrochloride has been shown to exhibit anti-tumor effects in various cancer cell lines and animal models. Another potential area of research is its use in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Methyl 4-amino-2-[5-(trifluoromethyl)-1H-pyrazol-4-yl]butanoate;hydrochloride has been shown to improve cognitive function in animal models of these diseases. Additionally, the development of more soluble forms of Methyl 4-amino-2-[5-(trifluoromethyl)-1H-pyrazol-4-yl]butanoate;hydrochloride could improve its efficacy and ease of administration in vivo.
Synthesemethoden
The synthesis of Methyl 4-amino-2-[5-(trifluoromethyl)-1H-pyrazol-4-yl]butanoate;hydrochloride involves the reaction of 5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid with methyl 4-aminobutanoate in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). The reaction yields Methyl 4-amino-2-[5-(trifluoromethyl)-1H-pyrazol-4-yl]butanoate;hydrochloride as a white solid, which is further purified by recrystallization.
Wissenschaftliche Forschungsanwendungen
Methyl 4-amino-2-[5-(trifluoromethyl)-1H-pyrazol-4-yl]butanoate;hydrochloride has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, analgesic, and antinociceptive properties. Methyl 4-amino-2-[5-(trifluoromethyl)-1H-pyrazol-4-yl]butanoate;hydrochloride has also been studied for its potential use in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease.
Eigenschaften
IUPAC Name |
methyl 4-amino-2-[5-(trifluoromethyl)-1H-pyrazol-4-yl]butanoate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12F3N3O2.ClH/c1-17-8(16)5(2-3-13)6-4-14-15-7(6)9(10,11)12;/h4-5H,2-3,13H2,1H3,(H,14,15);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDNFLZCUNDTAKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CCN)C1=C(NN=C1)C(F)(F)F.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClF3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-[(3-Phenyl-1,2-oxazol-5-yl)methyl]piperidin-4-ol;hydrochloride](/img/structure/B2430986.png)


![methyl 3-(methylcarbamoyl)-2-(3-(phenylsulfonyl)propanamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2430991.png)
![Methyl 5-[(Z)-3-amino-2-cyano-3-oxoprop-1-enyl]-2-methylfuran-3-carboxylate](/img/structure/B2430992.png)




![Ethyl 1-[3-(aminocarbonyl)-4-nitrophenyl]-4-piperidinecarboxylate](/img/structure/B2430998.png)